molecular formula C18H12O4 B13130111 Przewaquinone B

Przewaquinone B

Cat. No.: B13130111
M. Wt: 292.3 g/mol
InChI Key: CETREAVXUDHZGK-UHFFFAOYSA-N
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Description

Przewaquinone B is a lipophilic diterpenoid quinone isolated primarily from Salvia species, notably Salvia miltiorrhiza (Danshen) and Salvia przewalskii. Its molecular formula is C₁₈H₁₆O₄, with a molecular weight of 292.29 g/mol and a melting point of 242–243°C . Structurally, it belongs to the tanshinone family, characterized by a naphthoquinone core fused with a furan or dihydrofuran ring . Pharmacologically, this compound exhibits antitumor activity, targeting pathways such as oxidative stress and inflammation . It is present in low concentrations in Danshen roots (0.002%) but is more abundant in S. przewalskii (0.158%) .

Properties

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

1-(hydroxymethyl)-6-methylnaphtho[1,2-g][1]benzofuran-10,11-dione

InChI

InChI=1S/C18H12O4/c1-9-3-2-4-12-11(9)5-6-13-15(12)17(21)16(20)14-10(7-19)8-22-18(13)14/h2-6,8,19H,7H2,1H3

InChI Key

CETREAVXUDHZGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC=C4CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Przewaquinone B involves several steps, starting from readily available precursors. The synthetic route typically includes the formation of the phenanthro[1,2-b]furan-10,11-dione core structure, followed by functional group modifications to introduce the hydroxymethyl and methyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Salvia przewalskii. extraction and purification from the plant material are the primary methods used. The process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Przewaquinone B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenanthro[1,2-b]furan-10,11-dione compounds .

Scientific Research Applications

Mechanism of Action

Przewaquinone B is structurally similar to other tanshinones, such as:

  • Tanshinone I
  • Tanshinone IIA
  • Cryptotanshinone

Uniqueness: this compound is unique due to its specific functional groups and the phenanthro[1,2-b]furan-10,11-dione core structure. This uniqueness contributes to its distinct pharmacological activities compared to other tanshinones .

Comparison with Similar Compounds

Przewaquinone A (CAS: 76843-23-7)

  • Molecular Weight : 310.35 g/mol .
  • Structure: Differs from this compound by a hydroxylmethyl group at position 1 .
  • Bioactivity : Demonstrates cytotoxicity, antibacterial, and antitubercular effects .
  • OB/DL: Not explicitly reported in the evidence, but its structural bulkiness may reduce oral bioavailability compared to this compound.

Przewaquinone C (CAS: 96839-29-1)

  • Molecular Weight : 296.3 g/mol .
  • Structure: Contains an additional hydroxyl group compared to this compound.
  • OB/DL : Oral bioavailability (OB) = 55.74%, Drug-likeness (DL) = 0.40% .
  • Pharmacology: Implicated in neuroprotection alongside this compound .

Przewaquinone F (CAS: 96839-31-5)

  • Molecular Weight : 312.33 g/mol .
  • OB/DL : OB = 40.31%, DL = 0.46% .

Functional Analogues

Tanshinone IIA

  • Structure: Ortho-quinone C-ring, differing from this compound’s para-quinone arrangement .
  • OB/DL : OB = 52.34%, DL = 0.40% .
  • Activity: Widely studied for cardiovascular and anticancer effects, overlapping with this compound’s antitumor mechanisms .

Cryptotanshinone

  • Structure : Contains a dihydrofuran D-ring instead of a furan.
  • OB/DL : OB = 52.34%, DL = 0.40% .
  • Targets: Modulates NOS2 and IL1B, similar to this compound’s interaction with HSP90AB1 .

Comparative Data Table

Compound Molecular Weight OB (%) DL (%) Key Pharmacological Activities Primary Sources
This compound 292.29 62.24 0.41 Antitumor, oxidative stress modulation S. miltiorrhiza, S. przewalskii
Przewaquinone A 310.35 N/A N/A Cytotoxic, antibacterial S. przewalskii
Przewaquinone C 296.30 55.74 0.40 Neuroprotection S. miltiorrhiza
Przewaquinone F 312.33 40.31 0.46 Not well-characterized S. przewalskii
Tanshinone IIA 294.34 52.34 0.40 Cardiovascular protection, anticancer S. miltiorrhiza
Cryptotanshinone 296.36 52.34 0.40 Anti-inflammatory, NOS2 inhibition S. miltiorrhiza

Key Research Findings

Bioavailability Superiority: this compound exhibits higher OB (62.24%) than Przewaquinone C (55.74%) and F (40.31%), suggesting better absorption .

Structural Stability: Mass spectrometry studies reveal this compound undergoes unique (M-O) fragmentation due to hydroxyl-quinone interactions, distinguishing it from analogues like hydroxytanshinone IIA .

Therapeutic Overlap: Both this compound and cryptotanshinone target HSP90AB1 and IL1B, indicating shared pathways in inflammation and cancer .

Species-Dependent Yield: this compound is 79-fold more concentrated in S. przewalskii than in S. miltiorrhiza, influencing extraction strategies .

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